molecular formula C25H32N2O6 B14938261 N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B14938261
M. Wt: 456.5 g/mol
InChI Key: TUQRAKNQXONODX-GSRCONFASA-N
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Description

The compound N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoquinoline derivative with a chromenyl moiety, linked through an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial step may include the preparation of the isoquinoline derivative through hydrogenation and hydroxylation reactions. The chromenyl moiety can be synthesized via a series of cyclization and oxidation reactions. The final step involves the coupling of these two intermediates through an acetamide linkage under controlled conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the acetamide and chromenyl moieties can be reduced to alcohols.

    Substitution: The acetamide linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving isoquinoline and chromenyl derivatives.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity. The chromenyl group could contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: can be compared with similar compounds such as:

    Isoquinoline derivatives: Known for their pharmacological activities, including anti-inflammatory and anticancer properties.

    Chromenyl derivatives: Recognized for their antioxidant and antimicrobial activities.

The uniqueness of This compound

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(2S)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C25H32N2O6/c1-3-17-12-23(29)33-21-13-19(7-8-20(17)21)32-15-22(28)26-16(2)24(30)27-11-10-25(31)9-5-4-6-18(25)14-27/h7-8,12-13,16,18,31H,3-6,9-11,14-15H2,1-2H3,(H,26,28)/t16-,18?,25?/m0/s1

InChI Key

TUQRAKNQXONODX-GSRCONFASA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)N3CCC4(CCCCC4C3)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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